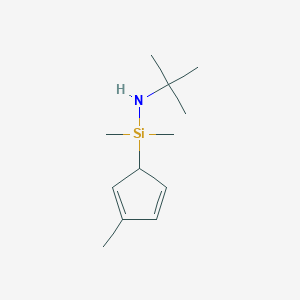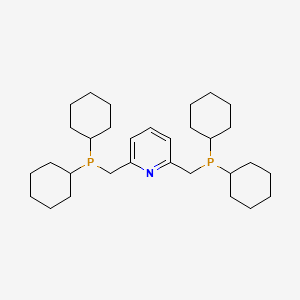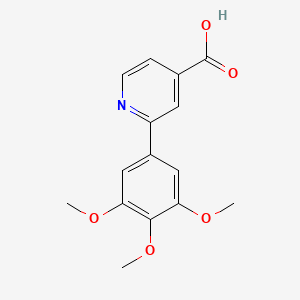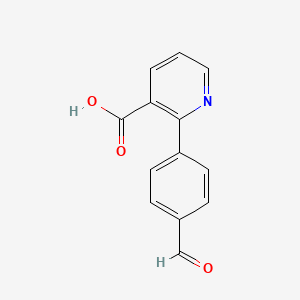
N-(tert-Butyl)-N-(3-methylcyclopentadienyldimethylsilyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butyl)-N-(3-methylcyclopentadienyldimethylsilyl)amine, often referred to as “TBCDMS”, is an organosilicon compound that is used in a variety of scientific research applications. This compound is used for a variety of purposes, including its use as a catalyst in organic synthesis and its ability to form stable complexes with metals. TBCDMS is also used as a ligand in coordination chemistry, as a reagent in polymer synthesis, and as a stabilizer in the synthesis of polymers-supported organosilicon compounds.
Applications De Recherche Scientifique
TBCDMS is used in a variety of scientific research applications. It is used as a ligand in coordination chemistry, as a reagent in polymer synthesis, and as a stabilizer in the synthesis of polymers-supported organosilicon compounds. It is also used as a catalyst in organic synthesis, as a catalyst for the synthesis of polymers-supported organosilicon compounds, and as a reagent for the synthesis of polysiloxanes.
Mécanisme D'action
TBCDMS acts as a ligand in coordination chemistry, forming strong complexes with metals. It can also act as a catalyst in organic synthesis, providing a source of reactive intermediates that can be used to form desired products. In polymer synthesis, TBCDMS acts as a reagent, providing a source of reactive intermediates that can be used to form desired polymers. In addition, TBCDMS can act as a stabilizer in the synthesis of polymers-supported organosilicon compounds, providing a source of reactive intermediates that can be used to form desired polymers.
Biochemical and Physiological Effects
TBCDMS has not been studied extensively for its biochemical and physiological effects. However, it is known to be non-toxic and non-carcinogenic, and has not been found to have any adverse effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
TBCDMS has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle, and it can be used as a catalyst in organic synthesis. In addition, it can be used as a ligand in coordination chemistry, as a reagent in polymer synthesis, and as a stabilizer in the synthesis of polymers-supported organosilicon compounds.
However, TBCDMS has several limitations for use in laboratory experiments. It is not water soluble, which can limit its use in certain experiments. In addition, it is not very reactive, which can limit its use in certain reactions.
Orientations Futures
There are several potential future directions for research involving TBCDMS. One potential area of research is the use of TBCDMS as a ligand in coordination chemistry, as it has been shown to form strong complexes with metals. Another potential area of research is the use of TBCDMS as a catalyst in organic synthesis, as it can provide a source of reactive intermediates that can be used to form desired products. In addition, research could be conducted on the use of TBCDMS as a reagent in polymer synthesis, as it can provide a source of reactive intermediates that can be used to form desired polymers. Finally, research could be conducted on the use of TBCDMS as a stabilizer in the synthesis of polymers-supported organosilicon compounds, as it can provide a source of reactive intermediates that can be used to form desired polymers.
Méthodes De Synthèse
TBCDMS is synthesized through a two-step process. The first step involves reacting tert-butylmagnesium chloride with 3-methylcyclopentadiene in the presence of a base such as potassium tert-butoxide. The second step involves reacting the resulting organomagnesium compound with dimethylchlorosilane in the presence of a base such as potassium tert-butoxide. This reaction yields the desired organosilicon compound, TBCDMS.
Propriétés
IUPAC Name |
N-[dimethyl-(3-methylcyclopenta-2,4-dien-1-yl)silyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NSi/c1-10-7-8-11(9-10)14(5,6)13-12(2,3)4/h7-9,11,13H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEFNCVJEUOBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C=C1)[Si](C)(C)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-N-(3-methylcyclopentadienyldimethylsilyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)












